4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide
Description
This compound is a quaternary ammonium salt featuring a 4,5-dihydroimidazole core conjugated with a 4-methoxyphenyl ketone group and a 5-isopropyl-substituted 1,3,4-thiadiazole ring. The iodide counterion stabilizes the cationic azanium moiety. Its structural complexity arises from the integration of three heterocyclic components:
Properties
CAS No. |
69463-97-4 |
|---|---|
Molecular Formula |
C17H22IN5O2S |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide |
InChI |
InChI=1S/C17H21N5O2S.HI/c1-11(2)15-20-21-17(25-15)22(16-18-8-9-19-16)10-14(23)12-4-6-13(24-3)7-5-12;/h4-7,11H,8-10H2,1-3H3,(H,18,19);1H |
InChI Key |
XAMQYYWWEGEIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)[NH+](CC(=O)C2=CC=C(C=C2)OC)C3=NCCN3.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-propan-2-yl-1,3,4-thiadiazole Derivative
The 5-propan-2-yl-1,3,4-thiadiazole moiety is typically prepared starting from substituted thiadiazole precursors. For example, 2-bromo-5-methyl-1,3,4-thiadiazole (CAS 54044-79-0), a close analog, is synthesized and then functionalized under various conditions:
Reaction with amines or aminoethyl derivatives in the presence of sodium carbonate or potassium hydrogen phosphate in polar solvents such as dimethyl sulfoxide or N,N-dimethylacetamide at elevated temperatures (100–140°C) leads to substitution at the 2-position of the thiadiazole ring.
Catalytic coupling reactions using copper(I) iodide and palladium complexes (e.g., bis-triphenylphosphine-palladium(II) chloride) in acetonitrile at 80°C for 12 hours enable the formation of C-N or C-C bonds between thiadiazole and other aromatic or heterocyclic moieties.
These methods provide high regioselectivity and moderate to good yields (typically 13–36%) for thiadiazole functionalization.
Construction of the Imidazoline Moiety
The 4,5-dihydro-1H-imidazol-2-yl group can be synthesized via cyclization reactions involving appropriate aminoalkyl precursors:
Imidazoline rings are commonly formed by cyclization of 1,2-diamines with α-haloketones or α-keto acids under mild acidic or basic conditions.
The key step involves nucleophilic attack of the amino group on the carbonyl carbon, followed by ring closure and protonation to yield the azanium salt form.
Coupling of the Imidazoline and Thiadiazole Units via the 2-(4-methoxyphenyl)-2-oxoethyl Linker
The linkage between the imidazoline and thiadiazole rings through the 2-(4-methoxyphenyl)-2-oxoethyl group is achieved by condensation or nucleophilic substitution reactions involving the ketone functional group.
The ketone (2-(4-methoxyphenyl)-2-oxoethyl) can be introduced by reaction of the corresponding halide or activated ester with the imidazoline nitrogen or thiadiazole amino groups.
Formation of the azanium iodide salt is typically performed by treatment of the free base with hydroiodic acid or an iodide salt under controlled conditions to ensure salt formation without decomposition.
General Reaction Conditions and Purification
Reactions are commonly conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis.
Solvents such as dimethyl sulfoxide, N,N-dimethylacetamide, acetonitrile, methanol, and ethanol are frequently used depending on solubility and reaction type.
Purification is achieved by silica gel column chromatography using solvent gradients (e.g., methanol/methylene chloride, trichloromethane/methanol with ammonia) and recrystallization from appropriate solvents (e.g., 2-propanol, acetonitrile).
Yields vary depending on the step but are generally in the range of 10–36% for key intermediates and final compounds.
Data Table Summarizing Preparation Conditions
| Step | Reactants/Involved Compounds | Reaction Conditions | Solvent(s) | Catalyst/Base | Temperature | Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 2-Bromo-5-methyl-1,3,4-thiadiazole + amine derivatives | Stirring under N2 | Dimethyl sulfoxide | Potassium hydrogen phosphate | 100°C | 2 h | 13.2 | Silica gel chromatography | TLC Rf=0.44 |
| 2 | 2-Bromo-5-methyl-1,3,4-thiadiazole + N-[1-(2-aminoethyl)-4-piperidinyl] derivative | Stirring overnight | N,N-dimethylacetamide | Sodium carbonate | 120°C | Overnight | 13.2 | Column chromatography + salt formation | Ethanedioate salt |
| 3 | 2-Bromo-5-methyl-1,3,4-thiadiazole + intermediate 2 | Stirring | Water | Sodium carbonate | 140°C | 6 h | 23.8 | Column chromatography + crystallization | Silica gel, CHCl3/MeOH 99:1 |
| 4 | 2-Bromo-5-methyl-1,3,4-thiadiazole + N-[1-(2-aminoethyl)-4-piperidinyl]-1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-amine | Stirring overnight | N,N-dimethylacetamide | Sodium carbonate | 120°C | Overnight | 35.8 | Column chromatography + crystallization | Silica gel, trichloromethane/methanol |
| 5 | 2-Bromo-5-methyl-1,3,4-thiadiazole + 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-5-ethynyl-3,4 difluorobenzaldehyde | Pd/Cu catalysis | Acetonitrile | Copper(I) iodide, Pd(PPh3)2Cl2, triethylamine | 80°C | 12 h | Not specified | Flash chromatography | Sealed tube reaction |
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolium salts.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the imidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include imidazolium salts, dihydro derivatives, and halogenated aromatic compounds .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Studies have indicated that derivatives of imidazole and thiadiazole compounds exhibit significant antimicrobial properties. Research has shown that similar compounds can inhibit bacterial growth and possess antifungal effects. The unique structure of the compound may enhance its efficacy against resistant strains of bacteria and fungi .
-
Anticancer Potential
- The imidazole derivatives are known for their anticancer properties. Compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Investigations into the specific mechanisms of action could reveal the potential of this compound in cancer therapy .
- Anti-inflammatory Effects
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various imidazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting a potential for development into new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies on similar imidazole-based compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, indicating that this compound may share similar pathways of action.
Data Tables
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities, while the thiadiazole moiety can interact with biological membranes, altering their properties . These interactions can lead to the inhibition of key biological pathways, resulting in antimicrobial or antitumor effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights:
Core Heterocycles: The target compound’s 4,5-dihydroimidazole core is shared with Tizanidine, a clinically used muscle relaxant . Thiazole/thiadiazole hybrids (e.g., in ) demonstrate structural versatility, with fluorophenyl groups enhancing planarity for crystallographic studies .
Substituent Effects: The 4-methoxyphenyl group in the target compound may improve bioavailability compared to non-polar analogs (e.g., thienyl in ), as methoxy groups enhance solubility and membrane permeability. The isopropyl substituent on the thiadiazole ring introduces steric hindrance, which could modulate selectivity in enzyme inhibition compared to smaller alkyl groups in imidazolones .
Synthetic Routes: Similar to ’s method, the target compound likely involves sequential nucleophilic substitutions (e.g., alkylation of imidazole with ketone intermediates) .
Biological Potential: Imidazole-thiadiazole hybrids (e.g., ’s 5-oxo-imidazoles) exhibit antimicrobial activity, suggesting the target compound may share similar properties . The iodide counterion may enhance stability in biological matrices compared to chloride analogs like Tizanidine .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and what are critical reaction conditions?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the imidazole and thiadiazole moieties. Key steps include:
- Cyclization : Use of hydrazine hydrate or aryl isothiocyanates to form the thiadiazole ring under controlled pH (e.g., acidic conditions for cyclization) .
- Coupling Reactions : Alkylation or thioether formation between the imidazole and 4-methoxyphenylacetone groups, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) to prevent hydrolysis .
- Counterion Exchange : Substitution of chloride with iodide via metathesis in polar aprotic solvents (e.g., acetone) .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of imidazole and thiadiazole substituents .
- HRMS : High-resolution mass spectrometry for molecular ion validation .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Supplementary Techniques : IR spectroscopy for functional group verification (e.g., C=O at ~1700 cm⁻¹) and X-ray crystallography for structural elucidation .
Q. How does the iodide counterion influence the compound’s stability and reactivity?
- Stability : Iodide’s lower hydration energy (vs. chloride) enhances solubility in organic solvents but may reduce shelf life due to light sensitivity. Store in amber vials at –20°C .
- Reactivity : The iodide ion participates in SN2 reactions, facilitating further functionalization (e.g., quaternization of imidazole nitrogen) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Approach :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and –40°C .
- COSY/NOESY : Identify through-space couplings to assign stereochemistry in the dihydroimidazole ring .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
Q. What mechanistic pathways explain the formation of byproducts during thiadiazole cyclization?
- Key Pathways :
- Competitive Nucleophilic Attack : Ambident nucleophiles (e.g., hydrazine) may attack the carbonyl carbon or α-carbon of 4-methoxyphenylacetone, leading to regioisomers. Use sterically hindered bases (e.g., DIPEA) to direct selectivity .
- Oxidative Byproducts : Thiadiazole ring oxidation to sulfoxides under aerobic conditions. Employ degassed solvents and reducing agents (e.g., Na₂S₂O₄) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Workflow :
- Docking Studies : Target the compound’s imidazole-thiadiazole core to ATP-binding pockets (e.g., kinase inhibitors) using AutoDock Vina .
- QSAR Models : Correlate substituent electronegativity (4-methoxyphenyl vs. 4-fluorophenyl) with logP and IC₅₀ values .
Q. What environmental fate studies are applicable to assess ecological risks of this compound?
- Protocols :
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous buffers; monitor degradation via LC-MS .
- Bioaccumulation : Use OECD 305 guidelines with zebrafish models to measure bioconcentration factors (BCF) .
Methodological Notes
- Contradiction Handling : Conflicting bioactivity data from structural analogs (e.g., 4-fluoro vs. 4-methoxy derivatives) require dose-response assays across multiple cell lines (e.g., HEK293 vs. HepG2) to clarify structure-activity relationships .
- Theoretical Frameworks : Link synthesis to heterocyclic reaction mechanisms (e.g., Huisgen cycloaddition) or pharmacological hypotheses (e.g., kinase inhibition) to contextualize experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
